molecular formula C17H19F3N2 B13414624 N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine CAS No. 73758-32-4

N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B13414624
CAS No.: 73758-32-4
M. Wt: 308.34 g/mol
InChI Key: YWZIEMWNWBRJHV-UHFFFAOYSA-N
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Description

Properties

CAS No.

73758-32-4

Molecular Formula

C17H19F3N2

Molecular Weight

308.34 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C17H19F3N2/c1-13(21-10-8-16-7-2-3-9-22-16)11-14-5-4-6-15(12-14)17(18,19)20/h2-7,9,12-13,21H,8,10-11H2,1H3

InChI Key

YWZIEMWNWBRJHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-bromopyridine with 2-(3-(trifluoromethyl)phenyl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenfluramine and Dexfenfluramine
  • Fenfluramine Hydrochloride: CAS: 404-82-0 Structure: N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. Key Difference: The target compound replaces Fenfluramine’s ethylamine group with a 2-pyridin-2-ylethyl chain. Activity: Fenfluramine is a serotonin-releasing agent and anorectic, withdrawn due to cardiovascular toxicity .
  • Dexfenfluramine (S-Enantiomer) :

    • CAS : 3239-44-9
    • Structure : (S)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine.
    • Key Difference : Stereospecific activity; the (S)-enantiomer is more potent than the racemic mixture .
    • Activity : Selective serotonin agonist with appetite-suppressant effects .
N-(Pyridin-2-ylmethyl)propan-2-amine
  • Structure : Features a pyridin-2-ylmethyl group directly attached to the amine.
  • Key Difference: Shorter linker (methyl vs.
  • Hypothesized Activity : Pyridine-containing amines often target CNS receptors (e.g., serotonin or dopamine transporters) .
TFMPP (1-[3-(Trifluoromethyl)phenyl]piperazine)
  • Structure : Piperazine core with a 3-(trifluoromethyl)phenyl group.
  • Key Difference : Piperazine ring instead of propan-2-amine backbone.
  • Activity : Serotonin 5-HT₁B/1D receptor agonist, used in research to study neurotransmitter release .
Propynyl-Substituted Analogs
  • Example : N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}prop-1-yn-1-amine.
  • Hypothesized Activity : Alkynes may enhance blood-brain barrier penetration .

Structural and Pharmacological Comparison Table

Compound Name CAS Number Core Structure Amine Substituent Known Activity/Notes
Target Compound 73758-32-4 Propan-2-amine 2-Pyridin-2-ylethyl Structural analog; pyridine may enhance receptor interactions
Fenfluramine HCl 404-82-0 Propan-2-amine Ethyl Serotonin releaser (withdrawn)
Dexfenfluramine 3239-44-9 Propan-2-amine Ethyl (S-enantiomer) Selective serotonin agonist
N-(Pyridin-2-ylmethyl)propan-2-amine - Propan-2-amine Pyridin-2-ylmethyl Potential CNS activity
TFMPP - Piperazine 3-(Trifluoromethyl)phenyl 5-HT₁B/1D receptor agonist
N-Propynyl Analog 37822-89-2 Propan-2-amine Prop-1-yn-1-yl Enhanced metabolic stability

Research Implications and Hypotheses

  • Target Compound’s Potential: The pyridin-2-ylethyl group may improve binding to serotonin or dopamine transporters compared to Fenfluramine’s ethyl group, similar to pyridine-containing CNS agents . The trifluoromethyl group likely enhances pharmacokinetic properties (e.g., half-life) by resisting oxidative metabolism .
  • Stereochemical Considerations :
    • The target compound’s stereochemistry is unspecified in available data. Enantiopure synthesis (as in Dexfenfluramine) could optimize activity .
  • Toxicity Profile :
    • Pyridine substitution might mitigate Fenfluramine-like cardiotoxicity by altering off-target interactions, though in vitro assays are needed.

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